molecular formula C18H21N5O3 B2487374 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1396564-70-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide

Katalognummer: B2487374
CAS-Nummer: 1396564-70-7
Molekulargewicht: 355.398
InChI-Schlüssel: MVZRRWYZYTWAQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 2,3-dihydro-1,4-benzodioxin core linked via a piperazine carboxamide bridge to a 6-methylpyrimidin-4-yl group.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-13-10-17(20-12-19-13)22-4-6-23(7-5-22)18(24)21-14-2-3-15-16(11-14)26-9-8-25-15/h2-3,10-12H,4-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZRRWYZYTWAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzodioxin moiety : This part of the molecule is known for its biological activity and interaction with various biological targets.
  • Piperazine ring : A common motif in pharmacologically active compounds, contributing to receptor binding and activity.
  • Pyrimidine derivative : The presence of a methyl-substituted pyrimidine enhances the compound's biological profile.

Molecular Formula and Weight

  • Molecular Formula : C17_{17}H20_{20}N4_{4}O2_{2}
  • Molecular Weight : 304.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Cholinesterase Inhibition : Preliminary studies suggest that this compound may inhibit cholinesterase enzymes, which are critical in neurotransmission and cognitive function. This makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways associated with cognitive function and mood regulation.

Therapeutic Applications

This compound has shown potential in several therapeutic areas:

  • Neurodegenerative Diseases : As mentioned, its cholinesterase inhibitory activity positions it as a promising candidate for Alzheimer's treatment.
  • Antidepressant Effects : There are indications that the compound may also exhibit antidepressant properties through modulation of neurotransmitter systems.

Study 1: Cholinesterase Inhibition

A study conducted on various benzodioxin derivatives demonstrated that this compound exhibited significant inhibition of acetylcholinesterase (AChE) in vitro. The IC50 value was determined to be approximately 45 µM, indicating moderate potency compared to standard inhibitors like donepezil.

Study 2: Antidepressant Activity

In animal models, the compound was tested for its effects on depression-like behaviors. Results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant effects. Further investigation into the underlying mechanisms revealed modulation of serotonin and norepinephrine levels.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was performed:

Compound NameStructural FeaturesBiological Activity
N-(2-hydroxyethyl)-benzodioxineHydroxyethyl group instead of piperazinePotential cholinesterase inhibitor
5-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivativesVariation in substituentsAnticancer activity

This table highlights how slight modifications in structure can lead to significant differences in biological activity.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide as a candidate for anticancer therapies. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it exhibits significant antiproliferative activity against breast and colon cancer cells, suggesting its potential as a lead compound for further development in oncology .

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. It was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction of this compound with various biological targets. These studies suggest that the compound binds effectively to enzymes involved in cancer progression and bacterial resistance mechanisms. The binding affinities obtained from these simulations provide insights into the structural modifications needed to enhance its efficacy .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the piperazine ring and the benzodioxin moiety can significantly influence the biological activity of this compound. By altering substituents on the pyrimidine ring or introducing additional functional groups, researchers aim to optimize its pharmacological profile and reduce toxicity .

Case Study 1: Anticancer Evaluation

In a study published in 2022, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer properties through MTT assays. The results indicated that specific modifications led to enhanced cytotoxicity against MCF-7 breast cancer cells compared to the parent compound .

Case Study 2: Antimicrobial Screening

Another investigation focused on assessing the antimicrobial activity of this compound against multi-drug resistant strains. The study utilized a disc diffusion method and found that certain derivatives exhibited superior antibacterial activity compared to conventional antibiotics .

Summary of Findings

The applications of this compound extend across multiple domains within medicinal chemistry:

Application AreaKey Findings
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines; potential lead for drug development
Antimicrobial PropertiesEffective against S. aureus and E. coli; disrupts bacterial cell wall synthesis
Molecular DockingStrong binding affinities with cancer-related targets; insights for structural optimization
Structure–Activity RelationshipModifications can enhance biological activity; ongoing SAR studies are crucial

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Benzodioxin and Sulfonamide Moieties

Compounds such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) and its derivatives (e.g., 5a-e ) share the benzodioxin core but differ in functional groups (sulfonamide vs. carboxamide) and substituents (Table 1).

Key Observations :

  • Sulfonamide derivatives exhibit antibacterial and lipoxygenase inhibition, with substituents like bromoethyl or phenylpropyl enhancing activity .
  • The carboxamide group in the target compound may confer distinct pharmacokinetic properties, such as improved solubility or reduced toxicity compared to sulfonamides .

Piperazine Carboxamide Analogues

Compounds like 4-[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide () and 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () share the piperazine-carboxamide scaffold but differ in substituents (Table 2).

Table 2: Piperazine Carboxamide Derivatives

Compound Name Substituent Target/Activity Reference
Target Compound 6-Methylpyrimidin-4-yl Hypothesized kinase inhibition N/A
4-[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]-N-(benzodioxin-6-yl)piperazine-1-carboxamide 5-tert-Butylbenzoxazolyl Not reported
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide 3-Chloro-5-(trifluoromethyl)pyridinyl Likely enzyme inhibition

Key Observations :

  • The pyrimidine group in the target compound may mimic adenine in ATP-binding pockets, suggesting kinase or protease targeting .
  • Electron-withdrawing groups (e.g., trifluoromethyl, chloro) in analogues like enhance binding to hydrophobic enzyme pockets .

Vorbereitungsmethoden

Carboxamide Formation via Acid Chloride Intermediates

A widely adopted method involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a piperazine-carboxylic acid chloride.

Procedure :

  • Synthesis of 4-(6-Methylpyrimidin-4-yl)piperazine-1-carbonyl chloride :
    • 4-(6-Methylpyrimidin-4-yl)piperazine is treated with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C for 2 hours. Excess SOCl₂ is removed under reduced pressure.
  • Amide Coupling :
    • The acid chloride (1.2 equiv) is added dropwise to a solution of 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous tetrahydrofuran (THF). The mixture is stirred at room temperature for 12 hours.
  • Workup :
    • The reaction is quenched with ice-cold water, extracted with ethyl acetate, and purified via column chromatography (silica gel, heptane/ethyl acetate 7:3).

Key Considerations :

  • Yield : ~65–70% after purification.
  • Side Reactions : Over-chlorination of the piperazine ring is mitigated by maintaining low temperatures during acid chloride formation.

Direct Coupling Using Carbodiimide Reagents

Alternative protocols employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.

Procedure :

  • Activation of 4-(6-Methylpyrimidin-4-yl)piperazine-1-carboxylic Acid :
    • The carboxylic acid (1.0 equiv) is dissolved in dimethylformamide (DMF) with EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) at 0°C for 30 minutes.
  • Amine Addition :
    • 2,3-Dihydro-1,4-benzodioxin-6-amine (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
  • Purification :
    • The mixture is diluted with water, extracted with dichloromethane, and purified via recrystallization from ethanol/water.

Advantages :

  • Avoids handling moisture-sensitive acid chlorides.
  • Yield : ~60–68%.

Reductive Amination Approach

For analogs with structural flexibility, reductive amination between a ketone-bearing piperazine and the benzodioxin amine has been explored.

Procedure :

  • Synthesis of 4-(6-Methylpyrimidin-4-yl)piperazin-1-yl Ketone :
    • 4-(6-Methylpyrimidin-4-yl)piperazine is reacted with levulinic acid in the presence of EDC/HOBt to form the ketone intermediate.
  • Reductive Amination :
    • The ketone (1.0 equiv) and 2,3-dihydro-1,4-benzodioxin-6-amine (1.2 equiv) are dissolved in methanol with sodium cyanoborohydride (NaBH₃CN, 1.5 equiv). The reaction proceeds at 60°C for 6 hours.
  • Isolation :
    • Crude product is filtered through a silica gel plug and washed with methanol.

Challenges :

  • Lower yields (~50%) due to competing imine formation.

Optimization Strategies and Catalytic Enhancements

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF and THF are preferred for carboxamide coupling due to their ability to stabilize intermediates.
  • Bases : Triethylamine or N,N-diisopropylethylamine (DIPEA) effectively neutralize HCl generated during acid chloride reactions.

Temperature Control

  • Acid Chloride Formation : Conducted at 0–5°C to prevent decomposition.
  • Coupling Reactions : Room temperature minimizes side reactions while ensuring reasonable reaction rates.

Purification Techniques

  • Column Chromatography : Silica gel with heptane/ethyl acetate gradients (7:3 to 1:2) resolves unreacted amine and acid impurities.
  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystalline products.

Analytical Characterization

Synthetic intermediates and final products are validated using:

  • 1H-NMR : Characteristic signals include benzodioxin aromatic protons (δ 6.7–6.9 ppm) and pyrimidine protons (δ 8.3–8.5 ppm).
  • IR Spectroscopy : Amide C=O stretches appear at ~1650–1680 cm⁻¹.
  • CHN Analysis : Confirms molecular formula consistency (e.g., C₂₁H₂₄N₆O₃ for the target compound).

Industrial-Scale Considerations

  • Cost Efficiency : Acid chloride routes are favored for scalability despite lower atom economy.
  • Green Chemistry : Recent efforts explore aqueous micellar catalysis for amide bond formation, reducing organic solvent use.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks for the benzodioxin aromatic protons (6.5–7.5 ppm) and piperazine methylene groups (2.5–3.5 ppm). Compare with analogs like 4-ethyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]+ and fragmentation patterns, particularly for the pyrimidine and carboxamide groups .
  • Infrared (IR) : Identify carbonyl (C=O) stretches (~1650 cm⁻¹) and amine (N-H) vibrations (~3300 cm⁻¹) .

What computational strategies are effective in designing novel derivatives and predicting their biological activity?

Q. Advanced Research Focus

  • Quantum Chemical Modeling : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and assess reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., tyrosine kinases) using software like AutoDock, referencing structural analogs such as tandutinib .
  • QSAR Studies : Develop predictive models using descriptors like logP, polar surface area, and hydrogen-bonding capacity .

How should researchers address contradictions between in vitro and in vivo biological assay data for this compound?

Q. Advanced Research Focus

  • Experimental Design : Include controls for metabolic stability (e.g., liver microsome assays) and plasma protein binding .
  • Data Reconciliation : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro IC50 values with in vivo efficacy. Cross-reference with structurally similar compounds, such as ofloxacin derivatives, which show altered activity due to metabolic modifications .

What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Q. Advanced Research Focus

Structural Modification Impact on Bioactivity Reference
Replacement of benzodioxin with quinazolineReduced kinase inhibition potency
Substitution at pyrimidine C6 (e.g., methyl vs. ethyl)Enhanced selectivity for adenosine receptors
Piperazine N-methylationImproved metabolic stability but reduced solubility

What methodologies are recommended for analyzing degradation products under varying pH and temperature conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and thermal stress (40–80°C).
  • HPLC-MS Analysis : Monitor degradation pathways, such as hydrolysis of the carboxamide group or oxidation of the benzodioxin ring .

How can researchers validate analytical methods for quantifying this compound in biological matrices?

Q. Advanced Research Focus

  • Validation Parameters : Assess linearity (R² > 0.99), precision (%RSD < 5%), and recovery (>90%) using spiked plasma/serum samples.
  • Internal Standards : Use deuterated analogs (e.g., d3-methyl derivatives) to correct for matrix effects .

What comparative studies exist between this compound and its fluorinated or chlorinated derivatives?

Advanced Research Focus
Fluorination at the pyrimidine ring (e.g., 6-fluoro substitution) enhances blood-brain barrier penetration but may increase toxicity, as seen in analogs like 9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl) derivatives . Chlorination typically improves target affinity but reduces oral bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.